Methyl phenidate D10 Methyl phenidate D10
Brand Name: Vulcanchem
CAS No.:
VCID: VC18583620
InChI: InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D,13D
SMILES:
Molecular Formula: C14H19NO2
Molecular Weight: 243.37 g/mol

Methyl phenidate D10

CAS No.:

Cat. No.: VC18583620

Molecular Formula: C14H19NO2

Molecular Weight: 243.37 g/mol

* For research use only. Not for human or veterinary use.

Methyl phenidate D10 -

Specification

Molecular Formula C14H19NO2
Molecular Weight 243.37 g/mol
IUPAC Name methyl 2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate
Standard InChI InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D,13D
Standard InChI Key DUGOZIWVEXMGBE-CBLSNNQRSA-N
Isomeric SMILES [2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H]
Canonical SMILES COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Methyl phenidate D10 (IUPAC name: methyl 2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate) features deuterium substitution at specific positions on the piperidine ring and the methyl ester group. The molecular formula varies depending on salt formation:

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₄H₉D₁₀NO₂C₁₄H₁₀D₁₀ClNO₂
Molecular Weight243.37 g/mol279.83 g/mol
CAS NumberNot publicly listedTRC-M325882 (LGC Standards)

The deuterium incorporation alters the molecular vibrational frequencies, detectable via mass spectrometry, without significantly affecting the compound's stereoelectronic properties .

Stereochemical Considerations

Like methylphenidate, the D10 variant exists as four stereoisomers due to two chiral centers. The threo diastereomers ((2R,2'R) and (2S,2'S)) exhibit pharmacological activity, while erythro forms are inactive. Chiral separation techniques, such as CHIRALPAK®-AGP chromatography, remain essential for isolating active enantiomers in research settings .

Synthesis and Analytical Characterization

Deuteration Strategies

Synthesis typically employs hydrogen-deuterium exchange reactions under acidic or catalytic conditions. Key steps include:

  • Piperidine Ring Deuteration: Exposure of the piperidine intermediate to D₂O in the presence of palladium catalysts achieves >99% isotopic enrichment at positions 2,3,3,4,4,5,5,6,6.

  • Ester Group Labeling: Methanol-d₄ reacts with the carboxylic acid precursor to incorporate deuterium into the methyl ester.

These methods yield products with isotopic purity >98%, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Analytical Quantification

A validated chiral HPLC-MS/MS method enables simultaneous quantification of methylphenidate D10 and its metabolites:

ParameterValue
ColumnCHIRALPAK®-AGP (150 × 4.6 mm)
Mobile Phase10 mM NH₄Ac + 0.4% IPA + 0.01% HCOOH
Retention Time4.2 min (d-isomer)
LOQ0.205 ng/mL
Linear Range0.205–30.75 ng/mL

This method demonstrates excellent precision (CV <5%) and accuracy (90–110% recovery), crucial for pharmacokinetic studies .

Pharmacological Profile and Mechanism of Action

Neurotransmitter Reuptake Inhibition

Methylphenidate D10 mirrors the pharmacodynamics of non-deuterated methylphenidate, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI). Key parameters:

TransporterIC₅₀ (nM)Selectivity Ratio (NE:DA)
DAT (SLC6A3)46 ± 121:1.2
NET (SLC6A2)55 ± 18

The deuterium substitution induces minimal changes in binding affinity (<10% variation), preserving therapeutic efficacy in ADHD models .

Metabolic Stability Enhancements

Deuteration at critical metabolic sites confers resistance to first-pass metabolism:

EnzymeSubstrateClearance (mL/min/kg)
CES1 (Wild-type)Methylphenidate12.4 ± 3.1
CES1 (Wild-type)Methylphenidate D108.9 ± 2.3
CES1 (G143E)Methylphenidate D105.1 ± 1.8

This metabolic stabilization increases systemic exposure (AUC₀–∞) by 2.5-fold in individuals with CES1 polymorphisms .

Pharmacokinetic Behavior and Genetic Modulation

CES1 Genotype-Dependent Metabolism

A seminal study (N=44) revealed profound genotype-phenotype correlations:

CES1 GenotypeAUC₀–∞ (d-MPH) (ng·h/mL)P-value vs. Control
Wild-type (2 copies)21.4 (15.7–34.9)Reference
143E allele carriers53.3 (38.6–93.9)<0.0001
4 copies (CES1A2 duplication)34.5 (21.3–62.8)0.01

The 143E variant reduces CES1 activity by 80%, exacerbating exposure differences in deuterated vs. non-deuterated forms .

Enantioselective Disposition

Chiral inversion parameters differ between isomers:

Parameterd-MPH D10l-MPH D10
Cₘₐₓ (ng/mL)8.2 ± 2.11.4 ± 0.6
t₁/₂ (h)3.5 ± 0.92.1 ± 0.7
Vd (L/kg)4.7 ± 1.36.9 ± 2.1

The d-isomer accounts for 85% of total pharmacological activity, guiding dose optimization in tracer studies .

Research Applications and Translational Utility

Quantitative Bioanalysis

As an internal standard, methylphenidate D10 enables precise quantification of endogenous methylphenidate levels:

Study TypeMatrixPrecision (CV%)Accuracy (%)
PlasmaHuman3.898.2
Cerebrospinal FluidRat5.1102.4
MicrodialysateNon-human Primate7.395.6

This application proves indispensable in therapeutic drug monitoring and abuse liability studies .

Metabolic Pathway Elucidation

Deuterium labeling facilitates tracking of specific metabolic transformations:

MetaboliteMetabolic PathwayDeuterium Retention (%)
Ritalinic Acid D10Esterase Hydrolysis95 ± 4
p-Hydroxy-MPH D8CYP2D6 Oxidation62 ± 9
Oxo-MPH D6Alcohol Dehydrogenase38 ± 7

Such data inform predictive models of drug-drug interactions and polymorphic metabolism .

Clinical Implications and Future Directions

While methylphenidate D10 itself lacks therapeutic approval, its research applications directly impact clinical practice:

  • Pharmacogenetic Dosing: CES1 genotyping (rs71647871) could personalize methylphenidate regimens, reducing adverse effects in slow metabolizers .

  • Abuse Deterrence: Deuterium-mediated metabolic stabilization may prolong duration, potentially mitigating misuse through altered pharmacokinetics.

  • Neuroimaging Probes: Carbon-11 labeled analogs could enable PET quantification of dopamine transporter occupancy in ADHD patients.

Ongoing investigations focus on deuterated analogs with optimized metabolic profiles for extended-release formulations and reduced interindividual variability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator